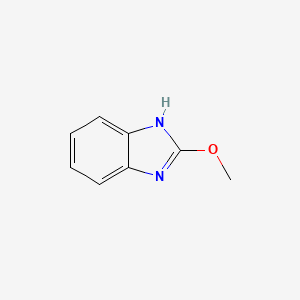

2-Methoxybenzimidazole

Description

The Significance of Benzimidazole (B57391) Scaffolds in Heterocyclic Chemistry Research

Benzimidazole, a heterocyclic aromatic organic compound, is formed by the fusion of benzene (B151609) and imidazole (B134444) rings. This structural motif is of paramount importance in the field of medicinal chemistry, largely due to its resemblance to naturally occurring nucleotides, which allows it to interact with various biopolymers. nih.gov The benzimidazole nucleus is a versatile scaffold, and its derivatives have been shown to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. nih.govcore.ac.ukderpharmachemica.com This broad spectrum of activity has made benzimidazole and its derivatives a "privileged structure" in drug discovery and development. core.ac.ukresearchgate.net

The stability, good bioavailability, and the capacity for diverse substitutions on the benzimidazole ring system allow for the fine-tuning of its pharmacological profile. benthamscience.combenthamdirect.com Researchers have been actively exploring different synthetic strategies to create novel benzimidazole derivatives with enhanced potency and reduced toxicity. derpharmachemica.com The ability to modify the scaffold at various positions enables the creation of large libraries of compounds for screening against different therapeutic targets. questjournals.orgijfmr.com

Distinctive Research Focus on 2-Methoxybenzimidazole as a Substituted Benzimidazole

Among the numerous substituted benzimidazoles, this compound has garnered specific research interest. The introduction of a methoxy (B1213986) group at the 2-position of the benzimidazole ring significantly influences the molecule's electronic and steric properties, which in turn can modulate its biological activity.

Research has demonstrated that this compound and its derivatives can serve as key intermediates in the synthesis of more complex molecules with significant therapeutic applications. sheetalchemicals.comchemicalbook.com For instance, they are utilized in the preparation of potent enzyme inhibitors. chemicalbook.com The reactivity of the 2-methoxy group allows for its displacement by various nucleophiles, providing a convenient route to a wide range of 2-substituted benzimidazoles. This synthetic utility makes this compound a valuable building block in medicinal chemistry.

Recent studies have explored the use of 2-methoxybenzimidazoles in the synthesis of novel fused heterocyclic systems. For example, they have been reacted with 2-(2-bromoaryl)indoles to produce benzo benthamdirect.comimpactfactor.orgimidazo[1,2-a]indolo[1,2-c]quinazolines, a class of compounds with potential pharmacological applications. researchgate.net This highlights the role of this compound as a precursor for generating molecular diversity and novel chemical entities.

Historical Trajectories and Evolution of Academic Inquiry into this compound

The first synthesis of a benzimidazole derivative was reported in 1872. questjournals.orgnih.gov However, significant interest in the benzimidazole scaffold in medicinal chemistry surged in 1944, following the discovery that 5,6-dimethylbenzimidazole (B1208971) is a component of vitamin B12. researchgate.netnih.gov This discovery spurred extensive research into the synthesis and biological evaluation of a vast number of benzimidazole derivatives.

Early research primarily focused on the synthesis of simple substituted benzimidazoles and the investigation of their fundamental chemical properties. Over time, with the advancement of analytical techniques and a deeper understanding of structure-activity relationships, the focus of academic inquiry has shifted towards the rational design and synthesis of more complex benzimidazole-containing molecules with specific biological targets.

The academic inquiry into this compound, in particular, has evolved from its initial synthesis and characterization to its application as a versatile synthetic intermediate. Modern research often involves its use in multi-step syntheses to create complex heterocyclic compounds with potential therapeutic value. researchgate.netresearchgate.net The development of new synthetic methodologies, including microwave-assisted synthesis, has further facilitated the exploration of this compound chemistry. core.ac.ukjetir.orginnovareacademics.in

Interactive Data Table: Physicochemical Properties of 2-Substituted Benzimidazole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference |

| 2-Mercapto-5-methoxybenzimidazole | C8H8N2OS | 180.23 | 261-263 | Off-white to light yellowish-brown powder | chemicalbook.com |

| 2-(Hydroxymethyl)-4-methoxybenzimidazole | C9H10N2O2 | 178.19 | Not Available | Not Available | vulcanchem.com |

| 2-Chloro-5-methoxybenzimidazole | C8H7ClN2O | 182.61 | Not Available | Not Available | chemeo.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJXHBHRHHCJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343569 | |

| Record name | 2-Methoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22128-99-0 | |

| Record name | 2-Methoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxybenzimidazole and Its Functionalized Analogs

Classical and Contemporary Approaches to 2-Methoxybenzimidazole Synthesis

Traditional and modern synthetic routes to 2-methoxybenzimidazoles often build upon the foundational chemistry of the benzimidazole (B57391) ring system, introducing the 2-methoxy substituent either during or after the core cyclization.

The most prevalent strategy for constructing the benzimidazole core involves the condensation of an ortho-phenylenediamine with a suitable one-carbon electrophile. nih.gov For the synthesis of this compound, this typically involves a two-step process where a precursor functional group is installed at the 2-position, which is subsequently converted to a methoxy (B1213986) group.

A common approach is the cyclization of an o-phenylenediamine (B120857) with carbon disulfide (CS₂) or its derivatives to form a 2-mercaptobenzimidazole (B194830) intermediate. googleapis.com For example, 4-methoxy-1,2-diaminobenzene can be condensed with carbon disulfide in the presence of a base like sodium or potassium hydroxide (B78521) to produce 2-mercapto-5-methoxybenzimidazole. googleapis.com This intermediate is pivotal in the synthesis of several proton pump inhibitors. sheetalchemicals.com The mercapto group can then be converted to a methoxy group through subsequent reactions, such as S-alkylation followed by oxidative displacement.

Another classical route involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, such as imidates, often under harsh acidic conditions and high temperatures. imist.maresearchgate.net More contemporary variations of this condensation utilize reagents like hypervalent iodine as an oxidant to facilitate the cyclization of o-phenylenediamines with aldehydes in a one-step process under milder conditions. organic-chemistry.org While direct condensation to form a 2-methoxy group is less common, the synthesis proceeds through intermediates like 2-hydroxybenzimidazoles (benzimidazolones), which can be O-methylated to yield the target this compound.

Alkylation of the benzimidazole ring system is a key strategy for producing functionalized analogs. N-alkylation of a pre-formed benzimidazole core presents a challenge as the molecule is an ambident nucleophile, which can lead to a mixture of N1- and N3-alkylated products, particularly if the ring is unsymmetrically substituted. nih.gov

To overcome issues with regioselectivity, a strategy involving one-pot N-alkylation of the o-phenylenediamine precursor prior to cyclization has been developed. nih.gov For instance, reductive alkylation between 5-methoxy-3-nitrobenzene-1,2-diamine and an aldehyde or ketone, followed by direct cyclization in formic acid, can afford the desired N-alkylated benzimidazole derivative with high regiocontrol. nih.gov

Modern techniques such as microwave-assisted synthesis have been employed to expedite N-alkylation reactions. The reaction of 2-methylbenzimidazole (B154957) with ethyl chloroacetate, for example, can be carried out under microwave irradiation to significantly reduce reaction times and afford the N-alkylated product efficiently. core.ac.ukjetir.org This approach highlights a move towards more rapid and energy-efficient synthetic protocols.

Beyond classical condensation, benzimidazole derivatives can be synthesized through the rearrangement of other heterocyclic systems. These methods offer alternative pathways to access complex benzimidazole structures that might be challenging to obtain through traditional routes. For example, benzimidazol-2-ones can be synthesized via rearrangements of various heterocycles like benzodiazepinones and quinoxalinones. researchgate.net

Sigmatropic rearrangements represent a class of pericyclic reactions that can be harnessed for novel heterocyclic synthesis. wikipedia.org A specific example involves the synthesis of a functionalized this compound derivative from a 1,5-benzodiazepine precursor. imist.maresearchgate.net

In a notable study, the treatment of 4-phenyl-1,5-benzodiazepine-2-thione with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) at 110°C resulted in the formation of 2-methoxy-1-(1-phenylvinyl)-benzimidazole. imist.maresearchgate.net The proposed mechanism for this transformation involves an initial thermal 1,3-sigmatropic rearrangement of the benzodiazepine-2-thione. imist.maresearchgate.net This rearrangement yields a 1-(1-phenylvinyl)-benzimidazole-2-thione intermediate. imist.ma This intermediate subsequently reacts with DMF-DMA, which acts as a source for the methoxy group, to afford the final this compound derivative. imist.maresearchgate.net This reaction is noteworthy as it demonstrates that the thermal rearrangement does not occur when the nitrogen at the 1-position of the benzodiazepine (B76468) is substituted, allowing for selective synthesis. imist.maresearchgate.net

Table 1: Proposed Mechanism for this compound Derivative Synthesis via Rearrangement

| Step | Reactant | Reagent/Condition | Intermediate | Product | Reference |

| 1 | 4-Phenyl-1,5-benzodiazepine-2-thione | Heat (110°C) | 1-(1-Phenylvinyl)-benzimidazole-2-thione | - | imist.ma |

| 2 | 1-(1-Phenylvinyl)-benzimidazole-2-thione | DMF-DMA | Thio-iminium adduct | 2-Methoxy-1-(1-phenylvinyl)-benzimidazole | imist.maresearchgate.net |

Synthesis via Rearrangement Mechanisms from Heterocyclic Systems

Expedited and Environmentally Conscious Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing faster and more environmentally friendly methods for benzimidazole synthesis. ijarsct.co.in These protocols often involve the use of efficient catalysts, greener solvents like water, and energy-saving techniques such as microwave irradiation. ijarsct.co.inchemmethod.com

Lewis acids have emerged as highly effective catalysts for various organic transformations, including the synthesis of benzimidazole derivatives. mdpi.com Their use can lead to higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods that often require strong mineral acids. mdpi.comnih.gov

Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) has been successfully used as a commercially available and recyclable catalyst for the synthesis of both 2-substituted and 1,2-disubstituted benzimidazoles. mdpi.combeilstein-journals.org The reaction between o-phenylenediamine and various aldehydes in water, catalyzed by Er(OTf)₃, can selectively produce 2-substituted benzimidazoles in high yields with short reaction times. mdpi.com

Similarly, Lanthanum chloride (LaCl₃) has been reported as a novel and efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and a variety of aldehydes at room temperature. nih.gov The study highlighted that a small catalytic amount (10 mol%) of LaCl₃ in acetonitrile (B52724) was sufficient for the complete conversion of the reactants into the desired benzimidazole products. nih.gov This method avoids the need for harsh conditions and provides an easy work-up procedure. nih.gov

Table 2: LaCl₃ Catalyzed Synthesis of 2-Substituted Benzimidazoles

| Entry | Aldehyde | Time (h) | Yield (%) | Reference |

| 1 | 3,4,5-Trimethoxybenzaldehyde | 2.0 | 90 | nih.gov |

| 2 | 4-Chlorobenzaldehyde | 2.5 | 92 | nih.gov |

| 3 | 4-Methylbenzaldehyde | 2.5 | 94 | nih.gov |

| 4 | 4-Nitrobenzaldehyde (B150856) | 3.0 | 95 | nih.gov |

| 5 | 2-Chlorobenzaldehyde | 3.0 | 90 | nih.gov |

| 6 | Benzaldehyde | 2.5 | 92 | nih.gov |

| 7 | 4-Methoxybenzaldehyde | 2.0 | 96 | nih.gov |

| Reactions were carried out with o-phenylenediamine (1.0 mmol), aldehyde (1.2 mmol), and LaCl₃ (10 mol%) in acetonitrile at room temperature. |

Other metal salts such as ZrOCl₂·8H₂O, TiCl₄, and SnCl₄·5H₂O have also proven to be highly effective Lewis acid catalysts for the facile synthesis of benzimidazole derivatives from o-phenylenediamines and orthoesters at room temperature. mdpi.com These catalyzed protocols represent a significant advancement towards more sustainable chemical manufacturing. beilstein-journals.org

Microdroplet-Accelerated Synthetic Procedures

A novel, metal-free method for the rapid synthesis of benzimidazole derivatives has been developed utilizing the unique environment of electrostatically charged microdroplets. scispace.comrsc.org This procedure involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids within microdroplets generated by a nano-electrospray (nESI) ion source. scispace.comresearchgate.net The reactions demonstrate significant acceleration, occurring orders of magnitude faster than in bulk solution, under ambient conditions, and without the need for any external acid, base, or metal catalyst. scispace.comprf.org

The mechanism is proposed to be acid-catalyzed, where the extraordinary acidity at the surface of the microdroplets facilitates the protonation of the carboxylic acid, turning it into a potent C-centered electrophile. rsc.orgresearchgate.net This is followed by an accelerated bimolecular reaction with the diamine, benefiting from limited solvation at the interface, and a final thermally assisted dehydration of the intermediate arylamide to yield the benzimidazole product. rsc.orgresearchgate.net Online analysis of these reactions is conveniently performed using mass spectrometry. scispace.com

While this method has been demonstrated for a variety of substituted benzimidazoles, the synthesis of this compound is specifically noted. researchgate.net The general applicability of this technique has been shown through the synthesis of at least ten other examples, with yields for some derivatives reaching as high as 93%. researchgate.netprf.org This accelerated synthesis can also be scaled up for the isolation and characterization of products by methods such as NMR. rsc.orgprf.org

Table 1: Scope of Microdroplet Synthesis of Benzimidazoles researchgate.net

| Entry | Carboxylic Acid | Amine | Product | Yield (%) |

| 1 | Formic acid | o-Phenylenediamine | Benzimidazole | 72 |

| 2 | Acetic acid | o-Phenylenediamine | 2-Methylbenzimidazole | 16 |

| 3 | Trifluoroacetic acid | o-Phenylenediamine | 2-(Trifluoromethyl)benzimidazole | 22 |

| 4 | Propionic acid | o-Phenylenediamine | 2-Ethylbenzimidazole | 10 |

| 5 | Benzoic acid | o-Phenylenediamine | 2-Phenylbenzimidazole | 5 |

| 6 | Formic acid | 4-Methyl-o-phenylenediamine | 5-Methylbenzimidazole | - |

| 7 | Formic acid | 4-Chloro-o-phenylenediamine | 5-Chlorobenzimidazole | - |

| 8 | Formic acid | 4-Nitro-o-phenylenediamine | 5-Nitrobenzimidazole | - |

| 9 | Formic acid | 4-Fluoro-o-phenylenediamine | 5-Fluorobenzimidazole | - |

| 10 | Formic acid | 4-Methoxy-o-phenylenediamine | 5-Methoxybenzimidazole (B1583823) | - |

| 11 | Formic acid | 1,2-Diaminonaphthalene | Naphth Current time information in Bangalore, IN.nih.govimidazole (B134444) | - |

Note: Yields were reported for entries 1-5 after scale-up and isolation. Entries 6-11 were demonstrated via mass spectrometry, with yields not specified in the provided source.

Derivatization Strategies for this compound Modification

This compound serves as a versatile building block in the synthesis of more complex, fused heterocyclic scaffolds. researchgate.net Its derivatization is often achieved through reactions that engage the methoxy group or the benzimidazole ring system in cyclization and coupling reactions.

One significant derivatization strategy involves the use of this compound in transition metal-catalyzed reactions to construct polynuclear N-fused hybrid systems. researchgate.net For instance, it can be reacted with 2-(2-bromoaryl)indoles in the presence of a recyclable magnetic MOF-199 catalyst to produce benzo rsc.orgresearchgate.netimidazo[1,2-a]indolo[1,2-c]quinazolines. researchgate.netresearchgate.net This reaction proceeds in good yields and is tolerant of a range of substituents on the bromoaryl and indole (B1671886) moieties. researchgate.netresearchgate.net

Similarly, 2-methoxybenzimidazoles can participate in tandem C(sp)-N coupling and cyclization reactions. researchgate.net Under microwave irradiation and in the presence of a base, they can be coupled with 2-(2-bromoaryl)- and 2-(2-bromovinyl)benzimidazoles to afford trinuclear N-fused scaffolds like benzo rsc.orgresearchgate.netimidazo[1,2-a]benzo rsc.orgresearchgate.netimidazo[1,2-c]quinazolines and the corresponding pyrimidine (B1678525) analogs. researchgate.net

Furthermore, the derivatization of the benzimidazole core itself, prior to introducing the 2-methoxy group or in related structures, highlights other potential modification pathways. For example, N-methylation of the benzimidazole ring in omeprazole, a complex derivative, has been achieved using dimethyl sulfate (B86663) and DBU (1,8-diazabicyclo-[5.4.0]undec-7-ene). whiterose.ac.uk Another approach involves the synthesis of 2-(aminomethyl)benzimidazoles, which can act as effective organocatalysts. acs.org For instance, 2-(aminomethyl)-5-methoxybenzimidazole has been shown to catalyze hydrazone formation. acs.org

Demethylation of the methoxy group represents another potential derivatization route, converting the ether to a hydroxyl group, which can then be further functionalized. researchgate.net Green and efficient methods for the demethylation of aromatic methyl ethers using mineral acids in high-temperature pressurized water have been reported, suggesting a viable strategy for modifying this compound. researchgate.net

Table 2: Examples of Derivatization Reactions Involving this compound

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Ref. |

| 2-Methoxybenzimidazoles | 2-(2-Bromoaryl)indoles | Recyclable Fe3O4@SiO2@MOF-199, K2CO3 | Benzo rsc.orgresearchgate.netimidazo[1,2-a]indolo[1,2-c]quinazolines | researchgate.netresearchgate.net |

| 2-Methoxybenzimidazoles | 2-(2-Bromoaryl)benzimidazoles | Base, Microwave Irradiation | Benzo rsc.orgresearchgate.netimidazo[1,2-a]benzo rsc.orgresearchgate.netimidazo[1,2-c]quinazolines | researchgate.net |

| 2-Methoxybenzimidazoles | 2-(2-Bromovinyl)benzimidazoles | Base, Microwave Irradiation | Benzo rsc.orgresearchgate.netimidazo[1,2-a]benzo rsc.orgresearchgate.netimidazo[1,2-c]pyrimidines | researchgate.net |

| 5-Methoxy-1H-benzimidazole-2-thiol | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine | Base | Omeprazole Precursor |

Advanced Spectroscopic Characterization and Elucidation of 2 Methoxybenzimidazole Structures

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of a 2-methoxybenzimidazole derivative, such as 2-methoxy-1-(1-phenylvinyl)-benzimidazole, reveals characteristic signals that confirm its structure. In one study, the spectrum recorded in DMSO-d₆ highlighted two singlets at 5.53 and 6.11 ppm, which are attributable to the methylidene protons (=CH₂). A distinct singlet appears at 3.39 ppm, corresponding to the protons of the methoxy (B1213986) (-OCH₃) group. imist.maresearchgate.net The aromatic protons of the benzimidazole (B57391) and phenyl rings typically appear as a multiplet in the range of 6.65-7.35 ppm. imist.ma

For the parent 2-methoxy-1H-benzimidazole, the aromatic protons on the benzene (B151609) ring are expected to produce signals in the aromatic region, while the methoxy protons would show a singlet, typically around 3.4-4.0 ppm. The N-H proton of the imidazole (B134444) ring often appears as a broad singlet at a higher chemical shift, though its position can be highly variable depending on the solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |

| Methoxy (-OCH₃) | 3.39 | Singlet |

| Methylidene (=CH₂) | 5.53, 6.11 | Singlet, Singlet |

| Aromatic (Ar-H) | 6.65 - 7.35 | Multiplet |

Data for 2-methoxy-1-(1-phenylvinyl)-benzimidazole in DMSO-d₆. imist.ma

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For 2-methoxy-1-(1-phenylvinyl)-benzimidazole, the spectrum shows a signal for the methoxy carbon at approximately 54-56 ppm. imist.ma A key feature is the signal for the C2 carbon of the benzimidazole ring, which is directly attached to the oxygen and nitrogen atoms, appearing further downfield. In the aforementioned derivative, the carbon atom of the methylidene group (=CH₂) is observed at 114.98 ppm. imist.maresearchgate.net The aromatic carbons of the benzimidazole and phenyl rings resonate in the typical range of 110-150 ppm. tsijournals.com

Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative

| Carbon Atom | Chemical Shift (δ) in ppm |

| Methoxy (-OCH₃) | ~55 |

| Aromatic (C4-C7) | ~110 - 143 |

| C2 | ~153 - 160 |

| Methylidene (=CH₂) | 114.98 |

| Aromatic (Phenyl) | ~122 - 138 |

Data compiled from studies on this compound derivatives. imist.matsijournals.com

Infrared (IR) Spectroscopic Profiling

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound and its derivatives displays several characteristic absorption bands.

Key vibrational frequencies include:

N-H Stretching: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group is observed in the 2850-2960 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N bond of the imidazole ring and the C=C bonds of the aromatic system are found in the 1450-1630 cm⁻¹ region. semanticscholar.org

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the methoxy group is typically observed in the 1020-1250 cm⁻¹ range. grafiati.com

Table 3: General IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Imidazole N-H | Stretching | 3100 - 3400 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (-OCH₃) | Stretching | 2850 - 2960 |

| Imidazole/Aromatic C=N, C=C | Stretching | 1450 - 1630 |

| Methoxy C-O | Stretching | 1020 - 1250 |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

For 2-methoxy-1H-benzimidazole (C₈H₈N₂O), the calculated molecular weight is 148.16 g/mol . americanelements.com In mass spectrometry using a soft ionization technique like electrospray ionization (ESI), the compound would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 149. acs.org

The fragmentation pattern of benzimidazole derivatives often involves the cleavage of substituents from the core ring structure. For this compound, a potential fragmentation pathway could involve the loss of the methoxy group or parts of it. For example, in the analysis of a related derivative, 2-methoxy-1-(1-phenylvinyl)-benzimidazole, a molecular ion peak [M+H]⁺ was observed at m/z 251, confirming its molecular weight. imist.ma

X-ray Crystallography of Selected 2-Substituted Methoxybenzimidazole Derivatives

Single Crystal X-ray Diffraction Analyses

A study on 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol (C₁₅H₁₄N₂O₂) revealed a nearly planar molecular structure. nih.gov The crystal was found to belong to the monoclinic space group P2₁/n. In this structure, the dihedral angle between the 6-methyl-1H-benzimidazole plane and the 2-methoxyphenol plane is only 6.9(2)°. The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, which link adjacent molecules into a three-dimensional network. An intramolecular O—H⋯N hydrogen bond is also present. nih.gov

Table 4: Example Crystal Data for a 2-Substituted Methoxybenzimidazole Derivative

| Parameter | Value |

| Compound | 2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol |

| Chemical Formula | C₁₅H₁₄N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 17.986 (3) |

| b (Å) | 11.4452 (16) |

| c (Å) | 13.4105 (19) |

| β (°) | 104.216 (2) |

| V (ų) | 2676.1 (7) |

Data from a single crystal X-ray diffraction study. nih.gov

Examination of Intermolecular Interactions in Crystalline Architectures

The three-dimensional arrangement of molecules in a crystal lattice is governed by a complex interplay of various non-covalent interactions. While a specific crystallographic study for this compound is not publicly available, a comprehensive understanding of its expected crystalline architecture can be extrapolated from detailed research findings on closely related benzimidazole derivatives. The intermolecular forces likely to be pivotal in the crystal packing of this compound include hydrogen bonding and π-π stacking interactions, which are characteristic of this class of compounds.

In the crystalline structures of various benzimidazole derivatives, N-H···N hydrogen bonds are a recurrent and robust motif, often leading to the formation of infinite chains or discrete dimeric assemblies. For instance, in the crystal structure of 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one, bifurcated C—H⋯O hydrogen bonds link molecules into layers. nih.gov Hirshfeld surface analysis of this compound revealed that H···H (57.9%), H⋯C/C⋯H (18.1%), and H⋯O/O⋯H (14.9%) interactions are the most significant contributors to the crystal packing. nih.gov

It is noteworthy that in some complex benzimidazole derivatives, the expected hydrogen bonding and π-π stacking can be absent, with other weak interactions dictating the aggregation. scbt.com However, for a relatively simple molecule like this compound, the formation of N-H···N hydrogen bonds and π-π stacking of the benzimidazole rings are highly probable. The methoxy group may also engage in C-H···π interactions, where a hydrogen atom from a neighboring molecule interacts with the π-system of the benzimidazole ring.

Detailed analysis of related structures provides insight into the typical geometric parameters of these interactions.

Table 1: Representative Hydrogen Bond Geometries in Benzimidazole Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Compound Reference |

| N-H···N | ~0.86 | ~2.0-2.2 | ~2.8-3.0 | ~150-170 | General Benzimidazoles |

| C-H···O | ~0.95 | ~2.4-2.6 | ~3.2-3.5 | ~130-160 | Benzimidazol-2-one derivative nih.gov |

| C-H···π | ~0.95 | ~2.7-2.9 | ~3.5-3.8 | ~140-160 | Furan-substituted benzimidazole vulcanchem.com |

Table 2: Typical π-π Stacking Parameters in Benzimidazole-Containing Crystals

| Interaction Type | Centroid-Centroid Distance (Å) | Slip Angle (°) | Compound Reference |

| Parallel-displaced | ~3.4 - 3.8 | Variable | General Benzimidazoles vulcanchem.commdpi.com |

| T-shaped | ~4.5 - 5.5 | ~90 | General Aromatic Systems |

The combination of strong N-H···N hydrogen bonds leading to primary structural motifs, and the weaker but cumulatively significant C-H···O, C-H···π, and π-π stacking interactions, will ultimately define the specific polymorphic form adopted by this compound in the solid state. Theoretical crystal structure prediction methods can also provide valuable insights into the likely packing arrangements and their relative stabilities. nih.govnih.gov

Reaction Mechanisms and Chemical Transformations Involving 2 Methoxybenzimidazole

Elucidation of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. wikipedia.orgbyjus.com In the context of 2-methoxybenzimidazole, this compound typically acts as the nucleophile, attacking an activated aromatic ring to displace a leaving group.

The SNAr mechanism proceeds via a two-step addition-elimination sequence. pressbooks.pubiscnagpur.ac.in

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. In reactions involving this compound, one of the ring nitrogen atoms acts as the nucleophile. This attack disrupts the aromaticity of the target ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group is crucial for stabilizing this intermediate. wikipedia.orgbyjus.com

Leaving Group Elimination: In the second step, the leaving group (commonly a halide) is eliminated, and the aromaticity of the ring is restored, yielding the final substitution product. iscnagpur.ac.in

A notable application of this mechanism is in the synthesis of complex N-fused hybrid scaffolds. Research has shown that 2-methoxybenzimidazoles react with compounds like 2-(2-bromoaryl)indoles or 2-(2-bromoaryl)benzimidazoles. researchgate.netresearchgate.net This process is believed to proceed through an initial C(sp²)–N coupling via an addition-elimination SNAr mechanism, which is then followed by a subsequent cyclization step that involves the extrusion of an alcohol (methanol in this case). researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Base | Proposed Mechanism | Product Type | Ref |

| This compound | 2-(2-Bromoaryl)indole | Fe3O4@SiO2@MOF-199 / K2CO3 | Addition-Elimination (SNAr) followed by cyclocondensation | Benzo wikipedia.orgimist.maimidazo[1,2-a]indolo[1,2-c]quinazoline | researchgate.net |

| This compound | 2-(2-Bromoaryl)benzimidazole | Base (e.g., K2CO3) | Addition-Elimination (SNAr) followed by cyclization | Benzo wikipedia.orgimist.maimidazo[1,2-a]benzo wikipedia.orgimist.maimidazo[1,2-c]quinazoline | researchgate.net |

Pathways of Oxidative Cyclization in Benzimidazole (B57391) Systems

Oxidative cyclization is a key transformation that often follows an initial C-N bond-forming event, leading to the construction of fused polycyclic heterocyclic systems. In reactions involving this compound derivatives, this pathway is frequently observed in copper-catalyzed processes.

The general pathway involves an initial intermolecular C-N coupling, followed by an intramolecular cyclization. For instance, the reaction of 2-(2-bromoaryl)benzimidazoles with primary amides can be catalyzed by copper iodide (CuI). acs.org The proposed mechanism suggests that an initial Ullmann-type coupling occurs between the benzimidazole nitrogen and the aryl bromide. acs.org This is followed by an intramolecular cyclization and dehydration to form the fused ring system.

In a similar vein, the synthesis of double benzimidazole-fused quinazolines and pyrimidines has been achieved by reacting 2-(2-bromoaryl)benzimidazoles with other benzimidazoles using a magnetic Cu-MOF-74 catalyst. researchgate.net The mechanistic studies suggest an initial C-N coupling through nucleophilic aromatic substitution, which is then followed by an oxidative cyclization step to yield the final fused product. researchgate.net The versatility of this method allows for the creation of diverse and complex heterocyclic structures from readily available starting materials. acs.org

| Reactants | Catalyst/Conditions | Key Steps | Final Product | Ref |

| 2-(2-Bromophenyl)-4,7-dimethoxy-1H-benzo[d]imidazole + Formamide | CuI / Cs2CO3, Microwave | C-N Coupling, Cyclization, Oxidation | Quinazoline-fused dimethoxybenzimidazole | acs.org |

| 2-(2-Bromoaryl)benzimidazoles + Benzimidazoles | Fe3O4@SiO2@Cu-MOF-74 / Base, O2 atmosphere | Nucleophilic Aromatic Substitution, Oxidative Cyclization | Double benzimidazole-fused quinazolines | researchgate.net |

| 2-(2-Bromovinyl)benzimidazoles + Cyanamide | CuI / K2CO3, Microwave | C-N Coupling, C-N formative cyclization, Tautomerization | Benzo wikipedia.orgimist.maimidazo[1,2-c]pyrimidin-1-amines | acs.org |

Mechanistic Insights into Rearrangement Reactions

Rearrangement reactions represent a class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. masterorganicchemistry.com An intriguing rearrangement has been documented in the synthesis of a this compound derivative from a 1,5-benzodiazepine precursor. imist.maresearchgate.net

The reaction involves treating 4-phenyl-1,5-benzodiazepine-2-thione with dimethylformamide-dimethylacetal (DMF-DMA) at elevated temperatures. imist.ma Instead of a simple reaction at the thione group, the starting material undergoes a thermal 1,3-sigmatropic rearrangement to form an intermediate, 1-(1-phenylvinyl)-benzimidazole-2-thione. imist.maresearchgate.net This type of thermal rearrangement has been previously described for similar systems. imist.ma

Following the rearrangement, the newly formed benzimidazole-2-thione reacts with DMF-DMA. A plausible mechanism involves the nucleophilic sulfur atom of the thione attacking the DMF-DMA reagent. This is followed by an intramolecular rearrangement that ultimately leads to the formation of 2-methoxy-1-(1-phenylvinyl)-benzimidazole. imist.ma This one-pot reaction showcases a fascinating cascade involving a thermal rearrangement followed by substitution to afford the final this compound product. researchgate.net

| Starting Material | Reagent | Key Intermediate | Final Product | Reaction Type | Ref |

| 4-Phenyl-1,5-benzodiazepine-2-thione | DMF-DMA | 1-(1-Phenylvinyl)-benzimidazole-2-thione | 2-Methoxy-1-(1-phenylvinyl)-benzimidazole | 1,3-Sigmatropic Rearrangement followed by substitution | imist.ma |

C-N Coupling Reactions Facilitated by this compound Reactants

Carbon-Nitrogen (C-N) bond formation is fundamental in organic synthesis, particularly for creating nitrogen-containing compounds like pharmaceuticals and materials. tcichemicals.com Cross-coupling reactions, such as the Buchwald-Hartwig and Chan-Lam couplings, have become powerful tools for this purpose. tcichemicals.comorganic-chemistry.org

This compound serves as an effective nucleophilic partner in copper-catalyzed C-N coupling reactions. These reactions facilitate the synthesis of complex, fused N-heterocyclic scaffolds. For example, 2-methoxybenzimidazoles have been coupled with 2-(2-bromoaryl)indoles using a recyclable iron-copper-based metal-organic framework (MOF) catalyst. researchgate.netresearchgate.net The proposed pathway involves a copper-catalyzed Ullmann-type C(sp²)-N coupling. researchgate.net This is followed by an addition-elimination nucleophilic aromatic substitution (SNAr) at another position, culminating in a cyclocondensation to yield the final product. researchgate.net

These methodologies are valued for their ability to construct intricate molecular architectures from relatively simple precursors. The use of catalysts like CuI or advanced MOFs, often in conjunction with a base and sometimes under microwave irradiation, allows for efficient bond formation. researchgate.netacs.orgacs.org The reaction of 2-(2-bromovinyl)benzimidazoles with 2-methoxybenzimidazoles under microwave irradiation is another example that proceeds via an initial C-N coupling and subsequent cyclization, demonstrating the utility of this compound as a key building block. researchgate.net

| Coupling Partner 1 | Coupling Partner 2 | Catalyst / Base | Reaction Type | Product Class | Ref |

| This compound | 2-(2-Bromoaryl)indole | Fe3O4@SiO2@MOF-199 / K2CO3 | Ullmann C-N Coupling / SNAr / Cyclocondensation | Fused Quinazolines | researchgate.net |

| This compound | 2-(2-Bromoaryl)benzimidazole | Base / Microwave | C(sp²)-N Coupling / Cyclization | Fused Quinazolines/Pyrimidines | researchgate.net |

| 2-Aminobenzimidazole | Iodobenzene | Copper Catalyst | Intermolecular C-N Cross-Coupling | 2-Phenylaminobenzimidazole | nih.gov |

| 2-(2-Bromovinyl)benzimidazole | Primary Amides | CuI / Cs2CO3 / L-proline | Ullmann C-N Coupling / Cyclization / Dehydration | Fused Pyrimidines | acs.org |

Theoretical and Computational Chemistry Investigations of 2 Methoxybenzimidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2-methoxybenzimidazole. These methods are used to predict its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study benzimidazole (B57391) derivatives, including those with methoxy (B1213986) substitutions.

DFT calculations are instrumental in determining the molecular geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential of this compound. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. For instance, DFT studies on related benzimidazole derivatives have been used to calculate HOMO-LUMO gaps and Fukui indices to identify reactive sites.

In the context of corrosion inhibition, DFT has been used to model the adsorption of benzimidazole derivatives on metal surfaces. For example, DFT modeling has been employed to study the adsorption of 2-mercaptobenzimidazole (B194830) (a related compound) on copper surfaces, revealing that the molecule can be physisorbed or chemisorbed depending on its orientation. researchgate.net Similar studies on this compound could elucidate its mechanism of interaction with various materials.

DFT calculations also support experimental findings by providing a comprehensive picture of how molecular structure affects properties like adhesion and film organization on surfaces. tudelft.nluhasselt.be For instance, in a study of 2-mercapto-5-methoxybenzimidazole, DFT calculations complemented experimental results to explain its corrosion inhibition efficiency. tudelft.nluhasselt.be

Table 1: Representative Data from DFT Calculations on Related Benzimidazole Derivatives

| Parameter | Value/Description | Reference |

| HOMO-LUMO Gap | Calculated to identify reactive sites. | |

| Adsorption Energy on Cu(111) | Used to determine the stability of adsorbed layers. | researchgate.net |

| Tautomeric Stability | Thione form is about 0.5 eV more stable than the thiol form in aqueous solution for mercapto-benzimidazoles. | tudelft.nluhasselt.be |

This table is illustrative and based on data for structurally related compounds. Specific values for this compound would require dedicated calculations.

Gaussian-n (Gn) theories are high-accuracy quantum chemical methods that approximate the results of more computationally expensive calculations. While specific applications of Gn methods directly to this compound are not widely documented in the provided search results, these methods are generally used for obtaining precise thermochemical data such as enthalpies of formation and reaction energies.

For complex molecules like this compound, Gn methods could be employed to accurately predict properties that are sensitive to electron correlation effects. Numerical analysis for such calculations is often executed with software packages like Gaussian 16. acs.org

Computational Determination of pKa Values for this compound

The acid dissociation constant (pKa) is a critical parameter that influences the behavior of a molecule in different pH environments. Computational methods for pKa prediction have become increasingly reliable. optibrium.com These methods often combine quantum mechanical calculations with solvation models. mdpi.com

Various computational approaches exist for pKa prediction, ranging from semi-empirical quantum mechanics to high-level ab initio calculations combined with continuum solvent models like COSMO or SMD. mdpi.compeerj.com For example, a combination of semi-empirical quantum mechanics and machine learning has been shown to accurately predict pKa for a diverse range of compounds. optibrium.com Another approach, the Ab Initio Bond Lengths-pKa (AIBL-pKa) method, correlates calculated bond lengths with acidity. researchoutreach.org

For this compound, predicting the pKa would involve calculating the Gibbs free energy change of the protonation/deprotonation reaction in solution. This requires accurate calculation of the electronic energy and the solvation free energies of the neutral and ionized species. DFT-based methods are often employed for this purpose. mdpi.com

Table 2: Common Computational Methods for pKa Prediction

| Method | Description | Reference |

| Semi-empirical QM + Machine Learning | Combines quantum mechanics with machine learning for accurate predictions across various compounds. | optibrium.com |

| DFT with Solvation Models (e.g., PCM, SMD) | Calculates the free energy of dissociation in a solvent environment. | mdpi.com |

| Ab Initio Bond Lengths-pKa (AIBL-pKa) | Correlates calculated bond lengths with the pKa of the molecule. | researchoutreach.org |

| Isodesmic Reactions | Computes the pKa value relative to a chemically similar reference compound. | peerj.com |

This table outlines general methods applicable to pKa prediction.

Theoretical Studies on Molecular Conformations and Stability

The three-dimensional structure and conformational flexibility of this compound are key to its interactions with other molecules. Theoretical studies can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Quantum chemical calculations, such as those using AM1 and PM3 semi-empirical methods or DFT, can be used to determine the preferred conformations. mdpi.comsemanticscholar.org For instance, studies on substituted benzimidazoles have investigated the orientation of substituent groups relative to the benzimidazole ring. mdpi.comsemanticscholar.org In the case of this compound, the orientation of the methoxy group is of particular interest.

The stability of different tautomers can also be investigated. For example, in 2-chloro-5(6)-methoxybenzimidazole, two tautomers (5-methoxy and 6-methoxy) are observed in solution, with the 6-methoxy tautomer being slightly more abundant. mdpi.com Similar tautomeric equilibria could exist for this compound itself.

Table 3: Theoretical Methods for Conformational and Stability Analysis

| Method | Application | Reference |

| AM1 and PM3 | Calculation of heats of formation for different conformers and tautomers. | mdpi.comsemanticscholar.org |

| DFT | Geometry optimization and determination of relative energies of conformers. | acs.org |

| Nuclear Quadrupole Resonance (NQR) Spectroscopy (combined with calculations) | Elucidation of molecular structure and conformation in the solid state. | mdpi.comsemanticscholar.org |

This table lists methods used for similar molecules that can be applied to this compound.

Mechanistic Studies Through Computational Modeling of Reactions

Computational modeling is a valuable tool for elucidating reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction pathway.

For example, DFT studies on 5-nitro derivatives of benzimidazole have been used to investigate the stabilizing effects of electron-withdrawing groups on transition states during nucleophilic substitution reactions. Similar computational studies could be applied to reactions involving this compound, such as its synthesis or its role as a reactant in further chemical transformations.

The synthesis of related benzimidazole derivatives has been studied computationally. For instance, the synthesis of pyrimidine- and quinazoline-fused benzimidazoles has been explored, providing insights into the reaction pathways. acs.org Computational modeling can also be used to understand the role of catalysts in these reactions.

Biological Activities and Pharmacological Potential of 2 Methoxybenzimidazole Derivatives

Evaluation of Biological Inhibition Capabilities by N-Alkoxybenzimidazoles

N-alkoxybenzimidazoles, a class of compounds that includes derivatives of 2-methoxybenzimidazole, have demonstrated notable capabilities in inhibiting critical biological processes in bacteria and viruses. researchgate.netnih.gov

Inhibition of Bacterial Transcriptase Factors

N-alkoxy- and N-hydroxy-benzimidazoles have been identified as having several biological activities, including the inhibition of bacterial transcriptase factors. researchgate.netnih.gov These compounds are part of a larger group of benzimidazole (B57391) derivatives recognized for their wide range of pharmacological actions. derpharmachemica.comresearchgate.net Specifically, N-hydroxybenzimidazoles have been shown to inhibit the DNA-binding activities of certain AraC proteins, which are a large family of transcriptional activators involved in virulence gene regulation in bacteria. researchgate.net Research has identified N-hydroxybenzimidazole derivatives that can prevent DNA binding by transcription factors such as SoxS, MarA, and Rob in E. coli. researchgate.net One analog demonstrated the ability to reduce the bacterial load in an animal infection model. researchgate.net

Further studies have focused on N-hydroxybenzimidazole inhibitors of LcrF, a transcription factor that regulates virulence in Yersinia species. nih.gov These inhibitors were effective in cell-free LcrF-DNA binding assays and whole-cell assays, and notably, they did not show general antibacterial activity, indicating they specifically target virulence rather than bacterial growth. nih.gov This target specificity for Multiple Adaptational Response (MAR) transcription factors is a key feature of these compounds. nih.gov The development of inhibitors for bacterial transcription factors represents a promising strategy for creating new antibacterial agents. nih.gov

Modulation of Viral Growth

The inhibitory properties of N-alkoxybenzimidazoles extend to viral pathogens. Early research has shown that N-alkoxy- and N-hydroxy-benzimidazoles can act as growth inhibitors of the influenza virus. researchgate.netnih.gov This class of compounds has also been investigated for anti-HIV-1 activity. nih.govnih.gov For instance, a series of novel N-alkoxy-arylsulfonamide-based compounds were developed as HIV protease inhibitors, demonstrating potent enzyme and antiviral activity. nih.gov

The broader benzimidazole class of molecules has been associated with a wide spectrum of antiviral activities. derpharmachemica.comresearchgate.net Some derivatives interfere with the viral replication machinery. vulcanchem.com For example, nitazoxanide, a thiazolide, was found to inhibit the interaction between the Hepatitis B virus (HBV) protein X (HBx) and the host protein DDB1, which is crucial for viral transcription from cccDNA. nih.gov Other research has focused on developing broad-spectrum antivirals that target host processes like endocytosis, which many viruses, including SARS-CoV-2 and influenza A virus (IAV), use to enter cells. plos.org

Catalytic Roles in Bioconjugation Chemistries

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a fundamental tool in chemical biology. nih.govchemistryviews.org N-alkoxybenzimidazole derivatives have emerged as effective organocatalysts in specific bioconjugation reactions, namely the formation of hydrazone and oxime linkages, which are crucial for attaching reporter molecules or functionalizing proteins. nih.govacs.org

Catalysis of Hydrazone Formation

The formation of hydrazone bonds is a key reaction in bioconjugation, but it can be slow, particularly with less reactive ketone substrates. nih.govacs.orgnih.gov Research has identified 2-(aminomethyl)benzimidazoles as a new class of highly active organocatalysts for this reaction, functioning efficiently in water at neutral pH. nih.govacs.org

A notable example is 2-(aminomethyl)-5-methoxybenzimidazole, which has shown exceptional catalytic activity. nih.govacs.org It provides a significant rate enhancement for the reaction of phenylhydrazine (B124118) with acetophenone, a challenging aryl ketone substrate commonly used in bioconjugation. nih.govacs.org At a 1.0 mM concentration, this catalyst produced a 5.4-fold increase in the reaction rate, a level of enhancement previously unseen for ketone substrates under physiological conditions. nih.govacs.org The effectiveness of 2-(aminomethyl)benzimidazoles with aryl ketones is a significant advancement, as previous catalysts were often inefficient for these substrates. acs.org

| Catalyst | Substrates | Catalyst Concentration | Rate Enhancement (vs. uncatalyzed) | Key Finding |

|---|---|---|---|---|

| 2-(aminomethyl)-5-methoxybenzimidazole | Phenylhydrazine + Acetophenone | 1.0 mM | 5.4-fold | Highly effective for challenging aryl ketone substrates. |

| 2-(aminomethyl)benzimidazole | Phenylhydrazine + Aromatic Aldehydes | - | Up to 19-fold | Demonstrates significant rate enhancement with aromatic aldehydes. |

Catalysis of Oxime Formation

Oxime ligation, the reaction between an aminooxy group and a carbonyl group, is another cornerstone of bioorthogonal chemistry, valued for the stability of the resulting oxime bond. nih.govunivie.ac.at However, the reaction can be slow at neutral pH. nih.gov Similar to their role in hydrazone formation, 2-(aminomethyl)benzimidazoles have been found to effectively catalyze oxime formation. nih.govacs.org

Studies investigating catalysts for the reaction between 2-(dimethylamino)ethoxyamine and 4-nitrobenzaldehyde (B150856) revealed that 2-(aminomethyl)benzimidazole provides a 5.2-fold rate enhancement. acs.org This catalytic efficiency was more than double that afforded by the classic catalyst, aniline. acs.org The development of more efficient catalysts like these substituted benzimidazoles is crucial for expanding the utility of oxime ligation in applications such as protein modification and the creation of complex bioconjugates, especially under mild, physiological conditions. nih.govnih.gov

| Catalyst | Substrates | Rate Enhancement | Comparison |

|---|---|---|---|

| 2-(aminomethyl)benzimidazole | 2-(dimethylamino)ethoxyamine + 4-nitrobenzaldehyde | 5.2-fold | Over twice the rate enhancement of aniline. |

Investigation of Biological Target Interactions of this compound Analogs

Analogs of this compound have been investigated for their interactions with various biological targets, revealing potential mechanisms of action for therapeutic intervention. These studies highlight the versatility of the substituted benzimidazole scaffold in drug design.

One area of investigation is the inhibition of phosphoinositide 3-kinases (PI3K), which are significant targets in cancer therapy. nih.gov A regioselective synthesis was developed to create 5- and 6-methoxy-substituted benzimidazole derivatives of ZSTK474, a known pan-PI3K inhibitor. nih.gov The study found that substitution at the 5-methoxy position completely abolished the compound's activity, whereas the 6-methoxy substituted analog was consistently 10-fold more potent, demonstrating that the position of the methoxy (B1213986) group on the benzimidazole ring is critical for its interaction with PI3K isoforms. nih.gov

Another target is cytochrome P450 2C19 (CYP2C19), an important enzyme in drug metabolism. When heterocyclic pyridine (B92270) analogs were attached to a 2-mercapto-5-methoxybenzimidazole core, metabolic studies showed that the primary routes of metabolism were hydroxylation on the benzimidazole moiety and O-demethylation. acs.org

Furthermore, this compound derivatives have been explored in the context of prostate cancer. As part of an effort to modify the drug candidate galeterone, novel analogs were prepared, including those incorporating a 5(6)-methoxybenzimidazole moiety. nih.gov These structural modifications aimed to produce novel agents capable of down-regulating the androgen receptor (AR), a key driver of prostate cancer growth. nih.gov

| Analog Class | Biological Target | Key Finding | Reference |

|---|---|---|---|

| 6-Methoxybenzimidazole-1,3,5-triazines | Phosphoinositide 3-kinase (PI3K) | 6-methoxy substitution resulted in a 10-fold increase in potency compared to the parent compound. | nih.gov |

| 5-Methoxybenzimidazole-1,3,5-triazines | Phosphoinositide 3-kinase (PI3K) | 5-methoxy substitution abolished all activity. | nih.gov |

| 2-Mercapto-5-methoxybenzimidazole derivatives | Cytochrome P450 2C19 (CYP2C19) | Metabolized via hydroxylation and O-demethylation. | acs.org |

| Galeterone analogs with 5(6)-methoxybenzimidazole | Androgen Receptor (AR) | Synthesized to explore potential as AR down-regulating agents for prostate cancer. | nih.gov |

Structure-Activity Relationship (SAR) Studies Pertaining to this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the rational design of more potent and selective drug candidates. nih.govnih.gov For this compound derivatives, SAR studies have provided valuable insights into the structural requirements for their various pharmacological effects.

Key SAR findings include:

Position of Substituents: The location of substituents on the benzimidazole ring significantly impacts activity. In studies of phosphoinositide 3-kinase (PI3K) inhibitors, a methoxy group at the 6-position of the benzimidazole ring led to a consistent 10-fold increase in potency compared to derivatives with the methoxy group at the 5-position, which abolished activity. nih.gov

Nature of Substituents: The type of chemical group substituted on the benzimidazole core plays a critical role.

In anti-inflammatory derivatives, halogen substitutions on associated aryl rings were found to be more important for enhancing activity than methoxy or nitro groups. jmpas.com

For anti-proliferative activity against certain cancer cell lines, the presence of a methoxy group on the benzimidazole ring, in combination with other moieties like 1,2,4-oxadiazole (B8745197), was found to be effective. mdpi.com

In the context of 5-lipoxygenase inhibition, a methoxy substitution was shown to be favorable. nih.gov

Influence on Receptor Binding: The substituents can affect how the molecule interacts with biological targets like enzymes or receptors. The hydrogen atom at the N1 position of the benzimidazole ring is capable of forming non-covalent bonds, such as hydrogen bonds, with biological receptors, which is a key interaction for bioactivity. researchgate.net The addition of groups like methoxy can alter the electronic properties and conformation of the entire molecule, thereby influencing these crucial interactions.

A summary of SAR findings for different activities is presented in the table below.

| Activity | Favorable Structural Feature | Unfavorable Structural Feature | Reference |

| PI3K Inhibition | 6-methoxy substitution | 5-methoxy substitution | nih.gov |

| Anti-inflammatory | Halogen substitution on aryl groups | Methoxy or nitro groups on aryl groups | jmpas.com |

| 5-Lipoxygenase Inhibition | Methoxy substitution | - | nih.gov |

| Anti-proliferative | 5-methoxybenzimidazole (B1583823) with 1,2,4-oxadiazole moiety | - | mdpi.com |

These SAR studies highlight that even subtle changes to the molecular structure of this compound derivatives can lead to significant differences in their pharmacological profiles. nih.govresearchgate.net This knowledge is instrumental for medicinal chemists in the design and synthesis of new, more effective therapeutic agents. ijfmr.com

Advanced Applications and Prospective Research Directions

Role of 2-Methoxybenzimidazole Derivatives in Medicinal Chemistry Synthesis

The benzimidazole (B57391) ring system is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. core.ac.ukresearchgate.net The introduction of a methoxy (B1213986) group onto this scaffold significantly influences the electronic and steric properties of the molecule, which can be leveraged in the synthesis of complex therapeutic agents.

Derivatives of methoxybenzimidazole are crucial intermediates in the production of a range of pharmaceuticals, from proton pump inhibitors (PPIs) to targeted anticancer therapies and antihypertensive drugs. researchgate.netbeilstein-journals.org The position of the methoxy group on the benzimidazole ring is often critical, influencing the final compound's potency and selectivity. nih.gov

One of the most prominent applications is in the synthesis of PPIs, which are widely used to treat acid-related gastrointestinal disorders. researchgate.net For instance, 5-methoxy-2-mercaptobenzimidazole (B30804) derivatives are key starting materials for drugs like Rabeprazole. imist.mauhasselt.be The synthesis involves the condensation of the methoxybenzimidazole intermediate with a substituted pyridine (B92270) moiety. imist.ma

In the realm of oncology, methoxybenzimidazole derivatives are precursors to potent enzyme inhibitors. A notable example is ZSTK474, a pan-Phosphoinositide 3-kinase (PI3K) inhibitor that has been evaluated in clinical trials for cancer treatment. nih.govresearchgate.net The synthesis of ZSTK474 and its analogues relies on the regioselective preparation of 5- or 6-methoxybenzimidazole derivatives. nih.gov Research has shown that a 6-methoxy substitution leads to a tenfold increase in potency compared to the 5-methoxy isomer, highlighting the critical role of the precursor's structure. nih.gov Further structure-activity relationship (SAR) studies on ZSTK474 have led to the development of analogues with even greater potency, such as a 6-amino-4-methoxy derivative that showed a 1000-fold enhancement in activity against class Ia PI3K enzymes. acs.org

| Pharmaceutical Compound Class | Specific Drug Example | Role of Methoxybenzimidazole Derivative | Key Research Finding |

|---|---|---|---|

| Proton Pump Inhibitors (PPIs) | Rabeprazole | Serves as a core structural precursor (e.g., 5-methoxy-2-mercaptobenzimidazole). beilstein-journals.orgimist.ma | The synthesis involves the condensation of the methoxybenzimidazole intermediate with a substituted pyridine to form the final drug structure. imist.ma |

| Anticancer Agents (PI3K Inhibitors) | ZSTK474 and analogues | Acts as a key building block for the final inhibitor. nih.govresearchgate.net | Regioselective synthesis is crucial; the 6-methoxy derivative is 10-fold more potent than the 5-methoxy isomer. nih.gov A 6-amino-4-methoxy analogue showed a >1000-fold potency increase. acs.org |

| Antihypertensive Agents (Angiotensin II Receptor Antagonists) | Candesartan, other "sartans" | Forms the central heterocyclic head of the antagonist. imedpub.com | Substituents on the benzimidazole nucleus, such as methoxy groups, are critical for modulating receptor binding affinity and oral absorption. imedpub.comnih.gov |

Catalytic Applications in Organic Synthesis Beyond Bioconjugation

Beyond their role as synthetic precursors, this compound derivatives are increasingly utilized in the field of catalysis, primarily as ligands for transition metals. The electronic properties of the benzimidazole ring can be finely tuned by substituents like the methoxy group, which in turn influences the stability and reactivity of the resulting metal complexes. scripps.edu

The most significant catalytic application involves their use as N-heterocyclic carbenes (NHCs). scripps.edutcichemicals.com NHCs derived from benzimidazolium salts are powerful σ-donating ligands that form highly stable and active complexes with various transition metals, particularly palladium. scripps.edunih.gov The electron-donating power of the NHC ligand can be modulated by substituents on the benzimidazole backbone; a benzimidazole-derived NHC is generally less electron-donating than an imidazole-based one, an effect that can be further adjusted by groups like methoxy. scripps.edu

These (NHC)Pd complexes are highly effective precatalysts for a wide array of cross-coupling reactions, which are fundamental C-C and C-heteroatom bond-forming transformations in organic synthesis. nih.gov They have demonstrated high activity in Suzuki-Miyaura, Buchwald-Hartwig, and other coupling reactions, often enabling transformations of challenging substrates like aryl chlorides under mild conditions. scripps.edunih.govrsc.org The use of well-defined [(NHC)PdCl2(aniline)] complexes, for example, allows for highly active and stable catalysts that facilitate challenging cross-couplings. nih.gov

Furthermore, magnetic nanoparticle-supported catalysts, such as those incorporating copper-based metal-organic frameworks (Cu-MOF), have been used for the synthesis of 2-methoxybenzimidazoles, demonstrating an intersection between catalyst development and the synthesis of these valuable compounds. acs.orgnih.gov While this involves the synthesis of methoxybenzimidazoles, it points to the broader integration of these structures within catalytic systems.

| Catalytic System | Role of Methoxybenzimidazole Derivative | Application in Organic Synthesis | Key Research Finding |

|---|---|---|---|

| Palladium N-Heterocyclic Carbene (Pd-NHC) Complexes | Serves as a precursor to the NHC ligand. | Catalyzes cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). scripps.edunih.gov | The methoxy group can tune the electronic properties of the NHC ligand, affecting catalyst stability and activity in reactions involving challenging substrates like aryl chlorides. scripps.edursc.org |

| Rhodium N-Heterocyclic Carbene (Rh-NHC) Complexes | Forms the core of the NHC ligand. | Used in transfer hydrogenation reactions. arabjchem.org | Electron-donating groups on the benzimidazole ring, such as methoxy, can increase the catalytic activity of the Rh-NHC complex. arabjchem.org |

| Iron-based Ionic Liquids (Fe-IL) | Forms the benzimidazolium cation of the ionic liquid. | Acts as an electrocatalyst for the reduction of nitrite (B80452) and bromate. arabjchem.org | These materials show excellent, reproducible electrocatalytic activity and thermal stability, making them useful for electrochemical sensors. arabjchem.org |

Emerging Research Avenues and Interdisciplinary Studies

The unique structural and electronic properties of this compound derivatives have opened up research avenues that extend beyond traditional medicinal chemistry and catalysis into interdisciplinary fields like materials science and chemical biology.

A significant emerging application is in the development of advanced materials for optoelectronics. Researchers have designed and synthesized highly luminescent cuprous iodide complexes using 2-(2'-diphenylphosphinophenyl)-1-phenyl-5-methoxybenzimidazole derivatives as N^P-chelating ligands. szu.edu.cn These copper(I) complexes exhibit intense phosphorescence with high quantum yields (up to 88.3%) and are being explored as cheaper, more environmentally friendly alternatives to noble metal complexes (like iridium and platinum) in Organic Light-Emitting Diodes (OLEDs). szu.edu.cn The methoxy substituent plays a crucial role in fine-tuning the emission wavelength of these materials. szu.edu.cn

In the field of materials protection, 2-mercapto-5-methoxybenzimidazole has been investigated as an effective corrosion inhibitor for metals, particularly copper. uhasselt.be These molecules can adsorb onto the metal surface, forming a protective self-assembled monolayer that shields the metal from corrosive environments. uhasselt.beresearchgate.net This application combines principles of organic synthesis, surface chemistry, and electrochemistry.

Furthermore, computational and theoretical studies are being employed to explore the fundamental properties of these molecules. Ab-initio and Density Functional Theory (DFT) investigations of 5-methoxybenzimidazole (B1583823) have analyzed its thermochemical, electrical, and nonlinear optical properties. benthamdirect.com Such studies suggest that the compound is highly active due to its electronegative nitrogen atoms and resonating structure, with significant potential for applications in nonlinear optics. benthamdirect.comresearcher.life

Current Challenges and Future Opportunities in this compound Research

Despite the wide-ranging applications of this compound derivatives, researchers face several challenges that also present significant opportunities for future innovation.

A primary challenge lies in the synthesis of these compounds, particularly achieving regioselectivity. nih.gov The synthesis of methoxy-substituted benzimidazoles can result in a mixture of regioisomers (e.g., 5-methoxy vs. 6-methoxy), which are often difficult to separate. nih.govresearchgate.net As demonstrated in the case of the PI3K inhibitor ZSTK474, the specific position of the methoxy group can have a dramatic impact on biological activity, making the development of straightforward, regioselective synthetic routes a critical area of research. nih.gov Another challenge is the ongoing need to develop more sustainable and environmentally friendly ("green") synthesis protocols to reduce the use of harsh reagents and improve yields. nih.gov

Future opportunities in this field are abundant. In medicinal chemistry, the established importance of methoxybenzimidazole as a precursor creates opportunities for the rational design of new therapeutic agents. By systematically exploring structure-activity relationships, researchers can develop more potent and selective inhibitors for various biological targets. nih.govacs.orgresearchgate.net The development of novel analogues of existing drugs continues to be a promising avenue for improving efficacy and overcoming drug resistance. acs.org

In catalysis, there is vast potential to design new NHC ligands derived from methoxybenzimidazoles with tailored electronic and steric properties. scripps.edu This could lead to the development of next-generation catalysts for challenging and novel organic transformations. nih.gov The exploration of methoxybenzimidazole derivatives in emerging interdisciplinary areas also presents exciting opportunities. Further research into their use in OLEDs could lead to more efficient and cost-effective lighting and display technologies. szu.edu.cn Similarly, designing new and more effective corrosion inhibitors based on this scaffold could have significant economic and industrial impact. mdpi.com

Q & A

Q. What are the established synthetic routes for 2-Methoxybenzimidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via cyclization of substituted ortho-phenylenediamine derivatives. A common approach involves reacting 4-methoxy-1,2-phenylenediamine with carbonyl sources (e.g., carbon disulfide or urea) under alkaline conditions (e.g., KOH in ethanol) . Optimization includes controlling temperature (reflux at ~80°C) and stoichiometry to minimize byproducts like disulfides. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for high purity .

Q. How is this compound structurally characterized, and which analytical techniques are most reliable?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy group at C2, aromatic protons in the benzimidazole ring) .

- IR Spectroscopy : Peaks at ~3400 cm (N-H stretch) and ~1250 cm (C-O of methoxy) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 163.07 for CHNO) .

Q. What are the primary biological activities reported for this compound derivatives?

- Methodological Answer : Derivatives exhibit antimicrobial and anticancer potential. For example:

- Antimicrobial Activity : Tested via disc diffusion against S. aureus and E. coli using DMF as a solvent, with MIC values compared to ampicillin .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7) evaluate IC values, often correlating methoxy substitution with enhanced cytotoxicity .

Advanced Research Questions

Q. How can computational methods predict the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR modeling assess interactions with biological targets (e.g., DNA topoisomerase II or fungal CYP51). Key parameters include:

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from variations in assay protocols or impurity profiles. Mitigation strategies include:

- Standardized Assays : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound homogeneity (>95%) before biological evaluation .

- Meta-Analysis : Cross-reference data across studies (e.g., PubChem BioAssay) to identify trends obscured by outlier results .

Q. How do reaction mechanisms differ when synthesizing this compound via oxidative vs. non-oxidative pathways?

- Methodological Answer :

- Oxidative Pathways : Use HO or KMnO to cyclize thiourea intermediates, forming disulfide byproducts that require reductive workup (e.g., NaBH) .

- Non-Oxidative Pathways : Employ acetic acid or HCl to protonate intermediates, favoring direct cyclization without disulfide formation. Kinetic studies (e.g., H NMR monitoring) show faster reaction times (~4 hrs vs. 12 hrs for oxidative routes) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Local exhaust ventilation (LEV) limits inhalation risks; fume hoods are mandatory during synthesis .

- Spill Management : Absorb spills with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.